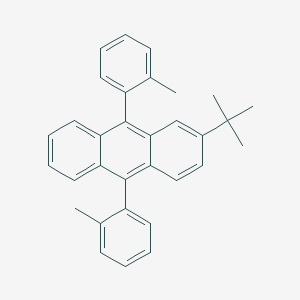![molecular formula C24H26Cl2N2O2 B15173011 4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile) CAS No. 917981-06-7](/img/structure/B15173011.png)
4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile) is a complex organic compound characterized by its unique structure, which includes a decane backbone with bis(oxy) linkages and chlorobenzonitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile) typically involves the reaction of decane-1,10-diol with 2-chlorobenzonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or toluene. The process involves the formation of ether linkages between the decane backbone and the chlorobenzonitrile groups.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The chlorobenzonitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of decane-1,10-dicarboxylic acid and 2-chlorobenzoic acid.
Reduction: Formation of decane-1,10-diylbis(oxy)bis(2-chlorobenzylamine).
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4,4’-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The bis(oxy) linkages and chlorobenzonitrile groups play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[Decane-1,10-diylbis(oxy)]dibenzonitrile: Similar structure but lacks the chlorine atoms.
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-methylbenzonitrile): Similar structure with methyl groups instead of chlorine atoms.
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile): Similar structure with fluorine atoms instead of chlorine.
Uniqueness
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile) is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The chlorine atoms can enhance the compound’s ability to participate in specific reactions and interact with biological targets.
Propriétés
Numéro CAS |
917981-06-7 |
|---|---|
Formule moléculaire |
C24H26Cl2N2O2 |
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
2-chloro-4-[10-(3-chloro-4-cyanophenoxy)decoxy]benzonitrile |
InChI |
InChI=1S/C24H26Cl2N2O2/c25-23-15-21(11-9-19(23)17-27)29-13-7-5-3-1-2-4-6-8-14-30-22-12-10-20(18-28)24(26)16-22/h9-12,15-16H,1-8,13-14H2 |
Clé InChI |
IIAYQAFVKLFVAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCCCCCCCCCCOC2=CC(=C(C=C2)C#N)Cl)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



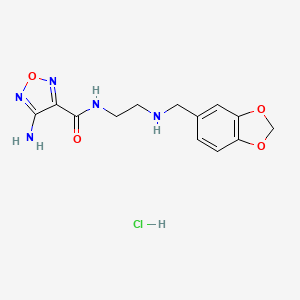
![N-{2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl}-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B15172938.png)
![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohex-2-en-1-one](/img/structure/B15172950.png)
![4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide](/img/structure/B15172954.png)
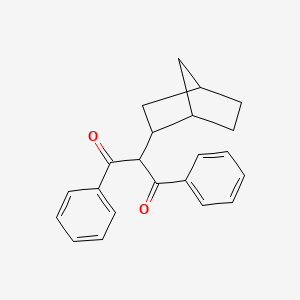
![2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B15172970.png)

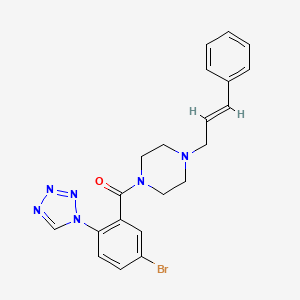
![2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172993.png)
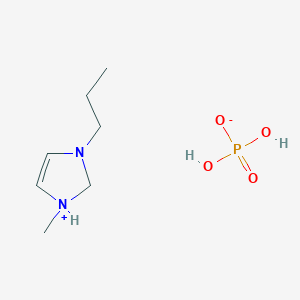
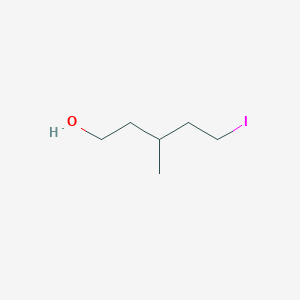
![[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane](/img/structure/B15173032.png)
